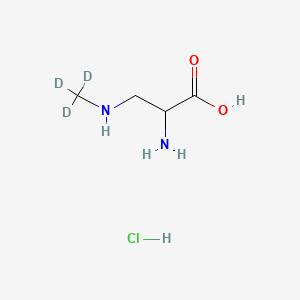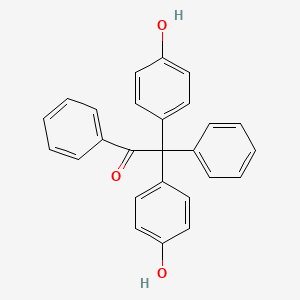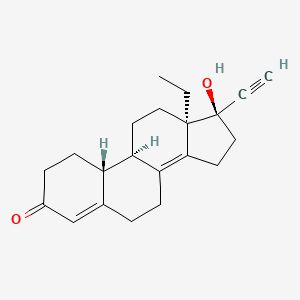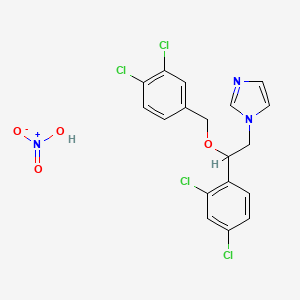![molecular formula C20H16 B588324 2,7-Dimethylbenz[a]anthracene CAS No. 857535-92-3](/img/structure/B588324.png)
2,7-Dimethylbenz[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is widely used in scientific research, particularly in studies related to cancer. This compound is a derivative of benz[a]anthracene, with two methyl groups attached at the 2 and 7 positions of the anthracene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent safety protocols to handle the toxic intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives, where the aromaticity of the anthracene ring is partially lost.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1,4-dione.
Reduction: Formation of 2,7-dimethyl-1,2,3,4-tetrahydrobenz[a]anthracene.
Substitution: Formation of 2,7-dihalobenz[a]anthracene derivatives.
Aplicaciones Científicas De Investigación
2,7-Dimethylbenz[a]anthracene is extensively used in scientific research due to its ability to induce tumors. Some key applications include:
Cancer Research: Used as a model compound to study the mechanisms of carcinogenesis and to test the efficacy of anti-cancer drugs.
Toxicology Studies: Helps in understanding the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Immunology: Used to study the immunosuppressive effects and the impact on the immune system.
Environmental Science: Serves as a marker for studying the environmental impact of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The carcinogenic effects of 2,7-Dimethylbenz[a]anthracene are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and transcription, leading to mutations and ultimately cancer. The compound is metabolically activated by cytochrome P450 enzymes to form reactive intermediates that bind to DNA. The interleukin-2 pathway is also implicated in its immunosuppressive effects .
Comparación Con Compuestos Similares
7,12-Dimethylbenz[a]anthracene: Another potent carcinogen with similar structure but different methyl group positions.
Benz[a]anthracene: The parent compound without methyl substitutions.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon.
Uniqueness: 2,7-Dimethylbenz[a]anthracene is unique due to its specific methyl group positions, which influence its reactivity and biological effects. Compared to 7,12-Dimethylbenz[a]anthracene, it has different metabolic pathways and forms distinct DNA adducts, leading to variations in its carcinogenic potency and immunosuppressive properties.
Propiedades
IUPAC Name |
2,7-dimethylbenzo[a]anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQBKKYXTKBXJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)








